Superior Potency Against Human ROMK (hKir1.1) in Electrophysiology Assays
The target compound demonstrates single-digit nanomolar inhibitory activity against human ROMK channels, placing it among the most potent members of its class. In a whole-cell voltage clamp electrophysiology assay using CHO cells expressing human ROMK, the compound achieved an IC50 of 5 nM . Compared to the broader series, this potency is superior to many close analogs, which exhibit IC50 values typically in the 10–50 nM range, thus offering a clear differentiation of at least 2-fold to over 10-fold improved potency over other compounds in the same patent .
| Evidence Dimension | Inhibitory potency against human ROMK (hKir1.1) channel |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | IC50 = 10–50 nM for other representative analogs in the US9206198 patent (e.g., 10 nM, 20 nM, 50 nM for various analogs) |
| Quantified Difference | 2- to 10-fold higher potency |
| Conditions | Whole-cell voltage clamp electrophysiology; CHO cells expressing human ROMK; pH 7.4; temperature 2°C |
Why This Matters
This level of potency reduces the required compound concentration in cellular experiments, minimizing potential off-target effects and enabling more definitive pharmacological studies, making it a preferred choice for procurement over less potent analogs.
- [1] BindingDB, Entry BDBM194954, accessed via https://www.bindingdb.org, data originally sourced from US9206198. View Source
